5-Isothiazoleacetic acid
Description
Properties
IUPAC Name |
2-(1,2-thiazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-5(8)3-4-1-2-6-9-4/h1-2H,3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQPJCLOAXMYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10271-84-8 | |
| Record name | 2-(1,2-thiazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 5 Isothiazoleacetic Acid
De Novo Synthesis Strategies for the 5-Isothiazoleacetic Acid Skeleton
The de novo synthesis of complex molecules from simpler, often acyclic precursors is a cornerstone of organic chemistry. wikipedia.org For this compound, this involves constructing the isothiazole (B42339) ring system and incorporating the acetic acid side chain at the C5 position.
Ring-Closing Reactions for Isothiazole Formation
The formation of the isothiazole ring can be achieved through various intramolecular and intermolecular cyclization strategies. These methods typically involve the construction of the S-N bond and one or more C-C or C-S bonds in the final ring-forming step. Common approaches include (4+1) and (3+2) heterocyclizations. thieme-connect.comthieme-connect.com
One prevalent strategy involves the reaction of β-ketodithioesters or β-ketothioamides with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297). organic-chemistry.org This [4+1] annulation proceeds through a cascade of imine formation, cyclization, and subsequent oxidation to yield the aromatic isothiazole ring. thieme-connect.comorganic-chemistry.org To produce a 5-substituted isothiazole, the appropriate precursor would be required. For instance, a precursor containing the acetic acid moiety (in a protected form) attached to the dithioester backbone could theoretically be used.
Another powerful method is the (3+2) cycloaddition, where a three-atom fragment reacts with a two-atom fragment. thieme-connect.commedwinpublishers.com A classic example is the 1,3-dipolar cycloaddition of a nitrile sulfide (B99878) with an alkyne. medwinpublishers.com For the synthesis of this compound, this would involve the reaction of a nitrile sulfide with a propiolate ester, which would install the acetic acid precursor at the desired position.
Ring transformation reactions, where one heterocyclic ring is converted into another, also provide a pathway to isothiazoles. For example, isoxazoles can be transformed into isothiazoles by reaction with reagents like phosphorus pentasulfide. medwinpublishers.com
Table 1: Selected De Novo Synthesis Strategies for the Isothiazole Ring
| Strategy | Precursors | Description | Key Bond Formations |
| [4+1] Annulation | β-Ketodithioesters and an ammonia source (e.g., NH₄OAc) | A four-atom carbon chain with a sulfur atom reacts with a nitrogen source. The reaction cascade involves imine formation, cyclization, and oxidation. thieme-connect.comorganic-chemistry.org | C-N, S-N |
| (3+2) Cycloaddition | Nitrile Sulfide and an Alkyne (e.g., Dimethyl acetylenedicarboxylate) | A 1,3-dipolar cycloaddition reaction where the nitrile sulfide acts as the three-atom dipole. medwinpublishers.com | C-S, C-N, C-C |
| Ring Transformation | Isoxazoles and a sulfurating agent (e.g., P₄S₁₀) | Conversion of one five-membered heterocycle into another by atom replacement. medwinpublishers.com | S-N (rearrangement) |
| Transannulation | 1,2,3-Thiadiazoles and Nitriles | Rhodium-catalyzed reaction involving an α-thiavinyl Rh-carbenoid intermediate to build the isothiazole ring. organic-chemistry.org | C-N, C-S |
Stereoselective Introduction of the Acetic Acid Moiety
While the direct stereoselective synthesis of this compound is not widely documented, principles from related heterocyclic chemistry can be applied. Achieving stereocontrol when introducing the acetic acid group, particularly if substitution on the α-carbon is desired, is a significant synthetic challenge.
One conceptual approach involves the use of chiral auxiliaries. A chiral auxiliary could be attached to the acetic acid precursor before its introduction to the isothiazole ring or a precursor thereof. After the C-C bond formation, the auxiliary would guide the stereoselective functionalization of the α-position before being cleaved.
Another strategy is asymmetric catalysis. For example, a pre-functionalized isothiazole, such as 5-iodoisothiazole, could undergo a metal-catalyzed cross-coupling reaction with a chiral enolate equivalent of an acetic acid derivative. sci-hub.se Asymmetric synthesis of condensed isothiazoles has been achieved via copper-catalyzed reactions, setting a precedent for the use of transition metals to control stereochemistry in isothiazole synthesis. thieme-connect.com The development of catalysts that can effectively control the stereochemistry at the α-position of a side chain attached to a heterocycle is an active area of research. psu.edu
Functionalization and Derivatization of this compound
This compound possesses two primary sites for chemical modification: the carboxylic acid group and the isothiazole ring itself. This allows for a wide range of derivatives to be synthesized.
Esterification and Amidation Reactions at the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be readily converted into esters and amides, which are fundamental transformations in medicinal chemistry and materials science. nih.gov
Esterification: The formation of esters can be accomplished through several standard methods:
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol under strong acid catalysis (e.g., concentrated H₂SO₄) with heating. libretexts.orgchemguide.co.uk The reaction is reversible and often requires removal of water to drive it to completion. chemguide.co.uk
Reaction with Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with an alcohol to form the ester. libretexts.org
Coupling Reagent-Mediated Esterification: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an acylation catalyst like 4-Dimethylaminopyridine (DMAP), can be used to form esters under mild conditions. nih.gov
Amidation: The synthesis of amides from this compound and an amine can be achieved using methods analogous to esterification:
Via Acyl Chlorides: The intermediate acyl chloride can be reacted with a primary or secondary amine to yield the corresponding amide. nih.gov
Direct Coupling: A wide array of coupling reagents has been developed for the direct formation of amide bonds from carboxylic acids and amines. These include carbodiimides (EDC, DCC) often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. nih.govnih.gov Other powerful reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). nih.gov Boric acid has also been reported as an effective catalyst for direct amidation. orgsyn.org
Table 2: Common Reagents for Esterification and Amidation of Carboxylic Acids
| Transformation | Method | Reagents | Typical Conditions |
| Esterification | Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Reflux |
| Acyl Chloride | SOCl₂ or (COCl)₂, then Alcohol | Room temperature or gentle heating | |
| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | CH₂Cl₂, Room temperature | |
| Amidation | Acyl Chloride | SOCl₂, then Amine | Room temperature |
| Direct Coupling | Amine, EDC, HOBt | DMF or CH₂Cl₂, Room temperature | |
| Direct Coupling | Amine, HATU, DIPEA | DMF, Room temperature | |
| Catalytic Amidation | Amine, Boric Acid (cat.) | Toluene, Reflux with water removal |
Selective Substitutions on the Isothiazole Ring System
The isothiazole ring is an aromatic heterocycle, and its reactivity is influenced by the nitrogen and sulfur heteroatoms. cymitquimica.comthieme-connect.de
Electrophilic Substitution: The isothiazole ring is generally deactivated towards electrophilic attack compared to benzene. When substitution does occur, it is highly regioselective, favoring the C4 position. thieme-connect.de Therefore, reactions like nitration (using nitric and sulfuric acid) or halogenation on the this compound core would be expected to yield the 4-substituted derivative. thieme-connect.de
Nucleophilic Substitution: Nucleophilic substitution is uncommon on the parent isothiazole ring but becomes a powerful tool when the ring is substituted with a good leaving group, such as a halogen. 5-Halogenated isothiazoles readily undergo nucleophilic replacement reactions. thieme-connect.de This provides a key pathway for introducing a variety of nucleophiles (e.g., alkoxides, thiolates, amines) at the C5 position.
Metal-Catalyzed Cross-Coupling: The synthesis of functionalized isothiazoles has been significantly advanced by cross-coupling chemistry. sci-hub.se Starting from a halogenated derivative of this compound (for example, a 4-bromo-5-isothiazoleacetic acid ester), various groups can be introduced using reactions like the Suzuki, Negishi, or Stille couplings. sci-hub.se Lithiation at the C5 position of a 3-substituted isothiazole, followed by quenching with an electrophile, is also a viable strategy for functionalization. sci-hub.se
Exploration of Side Chain Modifications on the Acetic Acid Group
The acetic acid side chain offers another handle for chemical modification, primarily at the α-carbon (the carbon atom adjacent to the carboxyl group). These modifications can be used to build more complex molecular architectures.
A common strategy involves the generation of an enolate or its equivalent at the α-position. This can be achieved by deprotonation with a strong, non-nucleophilic base like Lithium diisopropylamide (LDA). The resulting nucleophilic enolate can then be reacted with a range of electrophiles to introduce new substituents. For example:
Alkylation: Reaction with alkyl halides to introduce new carbon chains.
Aldol Reactions: Reaction with aldehydes or ketones to form β-hydroxy acid derivatives.
Acylation: Reaction with acyl chlorides or anhydrides to form β-keto acid derivatives.
These strategies draw from the well-established chemistry of α-amino acid side chain modifications and Michael addition reactions, which provide a framework for creating diverse analogs. researchgate.net The introduction of functional groups at this position can significantly alter the molecule's properties and is a key strategy in the design of bioactive compounds.
Advanced Spectroscopic and Crystallographic Elucidation of 5 Isothiazoleacetic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds at the atomic level. nih.gov For 5-Isothiazoleacetic acid, high-resolution NMR is crucial for confirming the arrangement of atoms and understanding its behavior in solution.
Multi-dimensional NMR Techniques for Complete Molecular Connectivity
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the chemical environments of protons and carbons, complex molecules often exhibit signal overlap that complicates direct interpretation. nih.govlibretexts.org Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to resolve these ambiguities by revealing through-bond connectivities between nuclei. libretexts.orgwikipedia.org
A ¹H-¹H COSY spectrum would establish the coupling between the protons on the isothiazole (B42339) ring and the methylene (B1212753) protons of the acetic acid side chain. The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). wikipedia.orgbitesizebio.com For instance, the methylene carbon of the acetic acid moiety would show a correlation to the corresponding methylene protons. These multi-dimensional approaches are essential for constructing a complete and accurate map of the molecule's covalent framework. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and heterocyclic systems. Actual values can vary based on solvent and concentration. pitt.eduwashington.edu
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ¹H | 8.5 - 9.0 | Singlet |
| H-4 | ¹H | 7.5 - 8.0 | Singlet |
| -CH₂- | ¹H | 3.8 - 4.2 | Singlet |
| -COOH | ¹H | 10.0 - 12.0 | Broad Singlet |
| C-3 | ¹³C | 150 - 155 | |
| C-4 | ¹³C | 120 - 125 | |
| C-5 | ¹³C | 160 - 165 | |
| -CH₂- | ¹³C | 35 - 45 | |
| -COOH | ¹³C | 170 - 175 |
Conformational Dynamics Analysis via Variable-Temperature NMR
Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes, such as conformational changes or restricted bond rotation, that occur on the NMR timescale. oxinst.com For this compound, VT-NMR could be used to study the rotational barrier around the C5-CH₂ bond. At low temperatures, rotation might be slow, potentially leading to distinct signals for different conformers. As the temperature increases, the rotation becomes faster, causing these signals to coalesce into a single averaged peak. oxinst.com Analyzing the spectra at different temperatures allows for the calculation of thermodynamic parameters associated with the rotational barrier. oxinst.comrsc.org This technique is crucial for understanding the molecule's flexibility and preferred conformations in solution.
Mass Spectrometry (MS) for Fragmentation Pathway Delineation and Isotopic Analysis
Mass spectrometry is a key analytical technique that provides information about a molecule's mass and, by extension, its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within 5 parts per million (ppm). chromatographyonline.com This precision allows for the determination of a molecule's exact elemental formula from its measured mass. umb.edunih.gov For this compound (C₅H₅NO₂S), HRMS can distinguish its molecular ion from other ions that might have the same nominal mass but different elemental compositions. This capability is invaluable for confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis. chromatographyonline.com
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, fragmenting it, and then analyzing the resulting product ions. springernature.comnih.gov This process provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, common fragmentation patterns would likely include:
Loss of the carboxyl group (-COOH) as CO₂ and H.
Cleavage of the entire acetic acid side chain to yield a stable isothiazole cation.
Fragmentation of the isothiazole ring itself , breaking the weaker bonds such as the N-S bond.
By analyzing these fragments, the connectivity of the atoms within the molecule can be confirmed, complementing the data obtained from NMR spectroscopy. lcms.cz
Table 2: Plausible Mass Fragments of this compound in MS/MS Analysis
| Precursor Ion (M+H)⁺ | m/z | Plausible Fragment | Fragment m/z |
| C₅H₆NO₂S⁺ | 144.01 | [M+H - H₂O]⁺ | 126.00 |
| C₅H₆NO₂S⁺ | 144.01 | [M+H - CO₂]⁺ | 100.02 |
| C₅H₆NO₂S⁺ | 144.01 | [Isothiazole ring]⁺ | 85.98 |
| C₅H₆NO₂S⁺ | 144.01 | [CH₂COOH]⁺ | 59.01 |
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. researchgate.net These techniques are complementary and highly effective for identifying the functional groups present in a compound. surfacesciencewestern.com
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) | Weak / Not Observed |
| C-H Stretch | Aromatic (Isothiazole) | 3000-3100 | 3000-3100 |
| C-H Stretch | Aliphatic (-CH₂-) | 2850-2960 | 2850-2960 |
| C=O Stretch | Carboxylic Acid | 1700-1725 (strong) | 1700-1725 |
| C=N Stretch | Isothiazole Ring | 1500-1650 | 1500-1650 |
| C=C Stretch | Isothiazole Ring | 1450-1600 | 1450-1600 |
| O-H Bend | Carboxylic Acid | 1395-1440 | Weak / Not Observed |
| C-S Stretch | Isothiazole Ring | 600-800 | 600-800 |
X-ray Crystallography for Absolute Structure Determination
Analysis of Intermolecular Interactions and Crystal Packing Motifs
While the specific crystal structure of this compound is not publicly available in crystallographic databases as of the latest searches, an analysis of closely related isothiazole and thiazole (B1198619) carboxylic acid derivatives allows for a well-founded extrapolation of the expected intermolecular interactions and crystal packing motifs.
The crystal packing of organic molecules is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. iucr.org For this compound, the presence of a carboxylic acid group, an isothiazole ring with sulfur and nitrogen heteroatoms, and a reactive methylene group suggests a rich landscape of potential intermolecular interactions that dictate its solid-state architecture.
The carboxylic acid moiety is a strong hydrogen bond donor and acceptor and is highly likely to form robust supramolecular synthons. The most common of these is the R22(8) head-to-head cyclic dimer formed between the carboxylic acid groups of two adjacent molecules. This motif is prevalent in the crystal structures of numerous carboxylic acids. Beyond this primary interaction, the nitrogen atom of the isothiazole ring can act as a hydrogen bond acceptor, participating in C–H···N or O–H···N interactions. The sulfur atom, while a weaker hydrogen bond acceptor, can engage in C–H···S interactions.
Furthermore, the planar isothiazole ring can participate in π-π stacking interactions, which play a significant role in stabilizing the crystal lattice. The nature and geometry of these stacking interactions (e.g., parallel-displaced or T-shaped) will depend on the electronic properties and steric factors of the substituents on the ring. The interplay of these various intermolecular forces leads to the formation of distinct crystal packing motifs, such as herringbone or slipped-stack arrangements, which have been observed in derivatives of the related thiazolo[5,4-d]thiazole (B1587360) system. ontosight.aiuni-marburg.de
Hirshfeld surface analysis of related thiazole derivatives has revealed the quantitative contributions of different intermolecular contacts. For instance, in some thiazole derivatives, N···H/H···N, S···H/H···S, and C···H/H···C contacts are among the most significant interactions governing the crystal packing. d-nb.infocam.ac.uk A similar analysis for this compound would provide a detailed fingerprint of its intermolecular environment.
Table 1: Predicted Intermolecular Interactions for this compound
| Interacting Atoms | Type of Interaction | Potential Role in Crystal Packing |
| O-H···O | Strong Hydrogen Bond | Formation of carboxylic acid dimers (R22(8) synthon) |
| C-H···O | Weak Hydrogen Bond | Stabilization of the primary hydrogen-bonded network |
| C-H···N | Weak Hydrogen Bond | Linking of molecules into extended chains or layers |
| C-H···S | Weak Hydrogen Bond | Contribution to the overall lattice energy |
| π-π stacking | Non-covalent Interaction | Formation of columnar or layered structures |
Co-crystallization Studies with Biological Targets (e.g., proteins)
The investigation of co-crystal structures of small molecules with their biological targets, typically proteins, is a cornerstone of structure-based drug design. This approach provides invaluable insights into the specific molecular interactions responsible for biological activity, guiding the optimization of lead compounds. While a specific co-crystal structure of this compound with a protein is not available, studies on closely related naphtho[1,2-d]isothiazole acetic acid derivatives as inhibitors of aldose reductase (ALR2) offer a compelling case study. acs.orgnih.gov
Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. The inhibition of ALR2 is a key therapeutic strategy, and understanding how inhibitors bind to the enzyme's active site is crucial for developing potent and selective drugs. nih.govresearchgate.net
In a study on naphtho[1,2-d]isothiazole acetic acid derivatives, molecular docking simulations were performed using the crystal structure of human ALR2. acs.orgnih.gov These computational studies predicted the binding mode of the inhibitors within the enzyme's active site. The acetic acid moiety of these inhibitors was found to be critical for pharmacophoric recognition, likely forming key interactions with active site residues. Specifically, the carboxylate group is predicted to interact with key residues such as Tyr48, His110, and Trp111, which are known to be important for inhibitor binding in ALR2. researchgate.net
The isothiazole ring and the fused naphthyl system would be positioned in the "specificity pocket" of the enzyme, a region that can accommodate various hydrophobic groups and where selectivity over other aldo-keto reductases is often achieved. The interactions in this pocket are typically van der Waals forces and hydrophobic contacts.
A hypothetical co-crystallization experiment of this compound with a target protein would involve preparing a solution containing both the purified protein and the compound and screening for crystallization conditions. Successful formation of a co-crystal would allow for the determination of the precise binding orientation and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
Table 2: Key Interacting Residues in Aldose Reductase (ALR2) Active Site for Carboxylic Acid-Containing Inhibitors
| ALR2 Residue | Type of Interaction | Role in Binding |
| Tyr48 | Hydrogen Bond | Anchors the carboxylate group of the inhibitor |
| His110 | Hydrogen Bond | Interacts with the carboxylate group |
| Trp111 | Hydrogen Bond/Hydrophobic | Forms interactions with the inhibitor |
| Trp20 | Hydrophobic Interaction | Provides hydrophobic support for cofactor binding |
| Cys298 | Hydrophobic Interaction | Forms part of the active site pocket |
The structural data obtained from such co-crystallization studies are instrumental in understanding the molecular basis of inhibition and in designing novel derivatives with improved potency and selectivity. The general principles of ligand-protein interactions observed in related systems provide a strong framework for predicting how this compound might engage with a biological target.
Computational Chemistry and Theoretical Modeling of 5 Isothiazoleacetic Acid
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 5-Isothiazoleacetic acid at the molecular level. These calculations, often employing methods like Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape.
Frontier Molecular Orbital (FMO) theory is a key component of understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For the isothiazole (B42339) ring, a core component of this compound, computational studies have shown that the HOMO-LUMO energy gap is a significant predictor of chemical reactivity. researchgate.net In a comparative study of various heterocyclic compounds using DFT calculations, isothiazole was found to have a relatively small energy gap, suggesting higher reactivity compared to other heterocycles like oxazole (B20620) and pyrazole. amazonaws.com This inherent reactivity of the isothiazole nucleus is a critical factor in the biological and chemical behavior of its derivatives.
In studies of methyl-substituted isothiazoles, the position of the substituent was found to influence the HOMO-LUMO gap, thereby modulating the reactivity of the molecule. researchgate.net For instance, 5-methylisothiazole (B1604631) is predicted to be more chemically reactive than 3-methylisothiazole (B110548) and 4-methylisothiazole (B1295217) due to its smaller HOMO-LUMO energy gap. researchgate.net This suggests that the substitution pattern on the isothiazole ring of this compound and its analogs will significantly impact their electronic properties and reactivity.
| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO) (eV) |
|---|---|---|---|
| Isothiazole | -9.54 | -0.98 | 8.56 |
| 3-Methylisothiazole | -9.32 | -0.87 | 8.45 |
| 4-Methylisothiazole | -9.21 | -0.82 | 8.39 |
| 5-Methylisothiazole | -9.15 | -1.02 | 8.13 |
The charge distribution and Molecular Electrostatic Potential (MEP) are vital for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For isothiazole derivatives, quantum-chemical calculations have shown that regions with negative potential are typically located on the oxygen atoms of the carboxyl group, while positive potential areas are found around the amino groups in cisplatin-adjuvant complexes. nih.gov In the isothiazole ring itself, there is a net positive charge on the sulfur atom and a net negative charge on the nitrogen atom. researchgate.net
These charge distributions are critical for understanding non-covalent interactions such as hydrogen bonding and electrostatic interactions, which are fundamental to the binding of isothiazole derivatives to biological targets. nih.gov The MEP can guide the design of new derivatives with enhanced binding affinity by identifying sites for potential intermolecular interactions.
| Atom | Net Charge (PM3) |
|---|---|
| N2 | -0.098 |
| S1 | +0.279 |
Molecular Dynamics (MD) Simulations of this compound in Various Environments
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of the molecule's electronic structure. For instance, the calculated IR spectrum for a derivative of isothiazole has been reported, with characteristic peaks identified for various functional groups. nih.gov While specific computationally predicted spectra for this compound are not published, the methodology is well-established and could be readily applied.
Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogs
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in drug discovery for optimizing lead compounds. For isothiazole derivatives, SAR studies have been instrumental in identifying key structural features that govern their biological activity. For example, in a series of isothiazole-based GPR120 agonists, SAR studies revealed that substitution patterns on the isothiazole core, the phenylpropanoic acid moiety, and a distal phenyl ring significantly impact potency. nih.gov
QSAR studies on isothiazole derivatives have been developed to model and predict both inhibitory activity and oral bioavailability. researchgate.net These models identify key molecular descriptors that influence the desired properties, providing a roadmap for the design of novel, more potent compounds. researchgate.netmdpi.com For instance, in a study of isothiazole derivatives as MEK inhibitors, QSAR models highlighted the importance of specific descriptors for both activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net
In Silico Design and Virtual Screening of Novel this compound Derivatives
The insights gained from computational studies, particularly from SAR and QSAR, fuel the in silico design and virtual screening of novel derivatives with improved properties. By understanding the key structural requirements for activity, new molecules can be designed and virtually screened for their potential efficacy before being synthesized and tested in the lab. This approach significantly accelerates the drug discovery process.
For example, based on the understanding of the bioactive conformation of isothiazole-containing compounds, new derivatives have been designed and synthesized with the aim of improving their biological activity. researchgate.net The isothiazole scaffold is present in numerous biologically active molecules, and its derivatives have been designed and tested against a variety of biological targets. researchgate.netresearchgate.net
Biological Activities and Mechanistic Investigations of 5 Isothiazoleacetic Acid
In Vitro Enzyme Inhibition and Activation Profiling
Studies on Aldose Reductase Inhibition by 5-Isothiazoleacetic Acid and Its Derivatives
No specific studies detailing the in vitro inhibition of the aldose reductase enzyme by this compound could be identified. Research on aldose reductase inhibitors often involves various carboxylic acid derivatives, as the carboxylate group can interact with the enzyme's active site. nih.gov While derivatives such as naphtho[1,2-d]isothiazole acetic acid have been investigated as a class of aldose reductase inhibitors, data on the inhibitory activity (such as IC₅₀ values) of the parent this compound is not present in the available literature. nih.gov
Other Enzyme Target Identification and Characterization
There is no available information from in vitro screening or targeted assays that identifies or characterizes other specific enzyme targets for this compound.
Cellular Pathway Modulation and Signal Transduction Studies
Effects on Gene Expression and Protein Regulation in Cell Lines
No studies were found that investigated the effects of this compound on the expression of specific genes or the regulation of protein levels in any cell lines. Methodologies such as RNA-sequencing or proteomic analysis have not been reported for this specific compound.
Investigation of Cellular Uptake and Subcellular Localization
Scientific literature lacks data regarding the mechanisms of cellular uptake or the subcellular localization of this compound. There are no published studies employing techniques like fluorescence microscopy or cell fractionation to determine its distribution within cells.
Receptor Binding and Ligand-Target Interaction Analysis
There is no information available from receptor binding assays (e.g., radioligand binding assays) or biophysical methods (e.g., surface plasmon resonance) to characterize the interaction of this compound with any specific biological receptors or targets.
Molecular Docking and Dynamics of this compound with Biological Receptors
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological receptor at the molecular level. These studies provide insights into binding affinities, modes of interaction, and the stability of the resulting complex, which are crucial for understanding the compound's potential biological activity.
Docking studies on related thiazole (B1198619) and benzothiazole (B30560) derivatives have identified key interactions with various protein targets. For instance, in studies involving p56lck, an enzyme implicated in cancer, benzothiazole-thiazole hybrids were shown to fit into a narrow, hydrophobic pocket, forming critical hydrogen bonds with the backbone of specific amino acid residues. biointerfaceresearch.com Similarly, docking analyses of thiazole derivatives against the Epidermal Growth Factor Receptor (EGFR) have revealed specific binding modes within the active site. scienceopen.com When evaluated against bacterial targets like Penicillin-Binding Protein 4 (PBP4), thiazoline (B8809763) derivatives demonstrated binding energies influenced by hydrogen and carbon-hydrogen bonds with amino acids such as ASN 308 and SER 303. nih.gov These computational simulations suggest that the thiazole or isothiazole (B42339) ring is a critical pharmacophore for interacting with protein active sites, with binding scores for some derivatives ranging from -6.21 to -7.85 kcal/mol. semanticscholar.org
Molecular dynamics (MD) simulations further elucidate the stability and conformational changes of the ligand-receptor complex over time. Studies on the serotonin (B10506) 2A (5HT2A) receptor, a G-protein-coupled receptor, have utilized MD simulations to understand how ligands induce conformational changes necessary for receptor activation. mdpi.comresearchgate.netnih.gov These simulations, often run for microseconds, track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of individual residues. mdpi.combiointerfaceresearch.com For a compound like this compound, MD simulations could reveal how it stabilizes or alters the conformation of a target receptor, such as breaking an "ionic lock" which is a key step in the activation of some receptors. researchgate.netnih.gov Such studies provide a dynamic picture of the interaction, complementing the static view offered by molecular docking. biointerfaceresearch.com
Allosteric Modulation and Orthosteric Binding Mechanisms
The interaction of a compound with a receptor can occur through two primary mechanisms: orthosteric binding and allosteric modulation. Orthosteric ligands bind directly to the primary, active site of the receptor where the endogenous ligand also binds. In contrast, allosteric modulators bind to a distinct, secondary site on the receptor. nih.govnih.gov This binding event induces a conformational change in the protein, which in turn alters the binding or efficacy of the orthosteric ligand. nih.gov
Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the activity of the primary agonist, respectively. nih.gov This mechanism offers greater selectivity compared to orthosteric ligands because allosteric sites are often less conserved across receptor subtypes. nih.gov Examples of this complex regulation are seen in G-protein coupled receptors (GPCRs) and ligand-gated ion channels, such as the GABA-A and AMPA receptors. wikipedia.org For GABA-A receptors, various compounds like benzodiazepines and barbiturates act as PAMs, enhancing the effect of the neurotransmitter GABA without activating the receptor on their own. wikipedia.orgmdpi.com
For this compound and its derivatives, the binding mechanism would depend on the specific receptor target. Docking studies showing a compound binding within the same pocket as a known primary agonist or competitive antagonist would suggest an orthosteric mechanism of action. nih.gov For example, if a derivative competes with a known substrate in an enzyme's active site, it is acting orthosterically. Conversely, if computational or experimental data revealed binding at a location distinct from the active site, leading to a change in receptor function, this would indicate an allosteric mechanism. nih.govnih.gov The precise mechanism for this compound would require specific experimental validation for each biological target of interest.
In Vitro Anti-Microbial Efficacy against Pathogenic Strains
Derivatives of isothiazole and the structurally related thiazole have demonstrated significant in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. The thiazole nucleus is considered a privileged scaffold in the development of new antimicrobial agents due to its presence in many active compounds. mdpi.com
Studies have shown that certain thiazole derivatives exhibit potent activity against multidrug-resistant pathogens. For example, compounds hybridizing thiazole with other pharmacophores have been effective against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net One study identified a compound with a 5-nitrothiophene substituent that showed promising and selective antimicrobial activity against multidrug-resistant S. aureus strains. researchgate.net In other research, N-oxazolyl- and N-thiazolylcarboxamides were tested against several microbial species, with oxazole-containing compounds showing high activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values as low as 3.13 µg/mL. mdpi.com The thiazolyl peptide antibiotic MDL 62,879 has been shown to be more active than vancomycin (B549263) against staphylococci and enterococci. nih.gov
The following table summarizes the antimicrobial activity of selected thiazole derivatives against various pathogenic strains, providing an indication of the potential efficacy of compounds like this compound.
| Compound Class | Pathogenic Strain | MIC (µg/mL) | Reference |
| Naphthalene-azine-thiazole hybrids | Staphylococcus aureus | 256 | nih.gov |
| Thiazole derivatives | Mycobacterium tuberculosis H37Ra | 3.13 | mdpi.com |
| Thiazole-peptide antibiotic (MDL 62,879) | Staphylococci, Enterococci | More active than vancomycin | nih.gov |
| 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids | Multidrug-resistant S. aureus | Promising activity | researchgate.net |
In Vitro Anti-Cancer Activity in Established Cancer Cell Lines
The isothiazole and thiazole scaffolds are integral to many compounds investigated for their anti-cancer properties. In vitro studies have demonstrated that derivatives of these heterocycles exhibit cytotoxicity against a variety of established human cancer cell lines. This activity is often evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Research has shown that thiazole-amino acid hybrid molecules can exhibit moderate to strong cytotoxicity. nih.gov For instance, certain thiazole derivatives have shown significant activity against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines, with some compounds displaying IC50 values as low as 2.07–8.51 μM, comparable to the positive control 5-fluorouracil. nih.gov Similarly, a study on 5-(2′-indolyl)thiazoles found encouraging anticancer activity against breast (BT-474) and colon cancer cell lines, with IC50 values in the range of 10–30 μM. nih.gov Another novel benzothiazole derivative, PB11, was highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells, with an estimated IC50 of approximately 40 nM. mdpi.com The mechanism often involves the induction of apoptosis (programmed cell death) by suppressing critical signaling pathways like the PI3K/AKT pathway. nih.govmdpi.com
The table below details the in vitro anti-cancer activity of various thiazole and isoxazole (B147169) derivatives across different cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |
| Naphthalene-azine-thiazole (Compound 6a) | OVCAR-4 (Ovarian) | 1.57 µM | nih.gov |
| 5-(Thiophen-2-yl)isoxazole (TTI-6) | MCF-7 (Breast) | 1.91 µM | nih.gov |
| Thiazole–amino acid hybrids | A549, HeLa, MCF-7 | 2.07–8.51 μM | nih.gov |
| Thiazolyl pyrazolines (Compound 7g) | T-47D (Breast) | 0.88 µM | scienceopen.com |
| Thiazolyl pyrazolines (Compound 7m) | T-47D (Breast) | 0.75 µM | scienceopen.com |
| 5-(2′-indolyl)thiazoles | BT-474 (Breast) | 20 µM | nih.gov |
| Benzothiazole derivative (PB11) | U87 (Glioblastoma), HeLa (Cervical) | ~40 nM | mdpi.com |
In Vitro Anti-Inflammatory Modulatory Effects in Cellular Systems
Compounds containing the isothiazole or thiazole core structure have been investigated for their potential to modulate inflammatory responses in cellular systems. Inflammation is a complex biological process involving enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key in the initiation and progression of inflammatory reactions. researchgate.net The ability of a compound to inhibit these enzymes or to prevent inflammation-induced cellular damage, such as protein denaturation, is a key indicator of its anti-inflammatory potential. japsonline.com
In vitro assays have demonstrated that certain thiazole derivatives can act as dual inhibitors of COX-2 and 5-LOX enzymes. researchgate.net The inhibition of these enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Another important mechanism is the inhibition of protein denaturation, as denatured proteins are a well-documented cause of inflammatory diseases. japsonline.com Some plant extracts rich in polyphenols have shown a concentration-dependent inhibition of thermal protein denaturation, with efficacy comparable to the standard drug Diclofenac. japsonline.com Furthermore, the anti-inflammatory effects can be measured by a compound's ability to stabilize cellular membranes or to reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated immune cells. mdpi.comscielo.org.mx
Research on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives found that they exhibited moderate to good anti-inflammatory activity, with some showing better activity than the reference drug indomethacin (B1671933). nih.gov These compounds were identified as selective COX-1 inhibitors. nih.gov
Antioxidant Activity in Cell-Free and Cellular Assays
Antioxidant activity refers to the ability of a compound to inhibit oxidation and neutralize harmful reactive oxygen species (ROS) or free radicals. This activity is a crucial component of cellular defense, and an overproduction of ROS can lead to oxidative stress, which is implicated in numerous diseases. The antioxidant potential of this compound and related compounds can be evaluated using both cell-free and cellular assays.
Cell-free assays directly measure a compound's capacity to scavenge radicals or reduce oxidized species. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay. japsonline.commdpi.com In these assays, the compound's ability to reduce the colored radical solution is measured spectrophotometrically, and the results are often expressed as an IC50 value. For example, studies on phenolic thiazoles have shown that some derivatives possess lower IC50 values in the ABTS assay than the standard antioxidant ascorbic acid, indicating potent radical scavenging properties. nih.gov Another cell-free method is the ferric reducing antioxidant power (FRAP) assay, which measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com
Cellular assays provide a more biologically relevant context by measuring the antioxidant effects within living cells. These assays can determine if a compound can mitigate oxidative stress inside a cell, for example, by measuring levels of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com In one study, various thiazole and thiazolidinone derivatives with phenolic fragments demonstrated antioxidant activity that exceeded that of the standard butylated hydroxytoluene (BHT) in both radical scavenging and ferric reducing capacity tests. mdpi.com
Advanced Analytical Methodologies for 5 Isothiazoleacetic Acid Quantification and Detection
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Content Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity and content analysis of non-volatile compounds like 5-Isothiazoleacetic acid. ijarsct.co.in The development of a stability-indicating HPLC method ensures that the analyte is accurately quantified in the presence of its impurities and degradation products. vscht.cz
A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for a polar, acidic compound such as this compound. The method development process involves the systematic optimization of several key parameters to achieve adequate separation and peak shape. pharmtech.com
Chromatographic Conditions Optimization:
Stationary Phase: A C18 column is a common first choice, offering excellent retention and selectivity for a wide range of organic molecules. nih.gov Columns with a particle size of 3 or 5 µm and lengths of 10-15 cm are often recommended for efficient method development. pharmtech.com
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. Given the acidic nature of this compound, acidifying the mobile phase with agents like formic acid, acetic acid, or phosphoric acid to a pH of around 2.5-4 helps to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry on a C18 column. nih.gov
Detection: A UV detector is commonly employed, and the detection wavelength is selected based on the UV absorbance maximum of the isothiazole (B42339) ring. A photodiode array (PDA) detector can be used to scan a range of wavelengths to determine the optimal wavelength and to assess peak purity.
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point. Column temperature can be controlled (e.g., at 30-40 °C) to improve peak shape and ensure run-to-run reproducibility.
The method must be validated according to established guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. nih.gov
Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to suppress analyte ionization. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | Isocratic or Gradient Elution | Isocratic for simple mixtures; gradient for complex samples with varying polarity impurities. pharmtech.com |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at ~270 nm (hypothetical λmax) | Wavelength chosen for maximum analyte absorbance. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. nih.gov However, this compound, with its polar carboxylic acid functional group, is non-volatile and thermally labile, making it unsuitable for direct GC-MS analysis. Therefore, a crucial derivatization step is required to convert it into a more volatile and thermally stable analogue. researchgate.netnih.gov
Derivatization Strategies: The primary goal of derivatization is to mask the polar -COOH and potentially the N-H groups, thereby increasing volatility.
Silylation: This is a common technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing carboxylic acids. nih.gov The resulting TMS-ester of this compound would be significantly more volatile.
Esterification: The carboxylic acid can be converted into an ester, such as a methyl or ethyl ester, using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst. Alkyl chloroformates, such as propyl chloroformate, can also be used to create volatile derivatives. researchgate.net
Acylation/Fluorination: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to create trifluoroacetate (B77799) derivatives. The introduction of fluorine atoms can significantly enhance the volatility of the analyte. nih.gov
Once derivatized, the sample can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the mixture, and the mass spectrometer provides mass information that aids in structural confirmation and quantification. nih.gov
Table 2: Comparison of Derivatization Reagents for GC-MS Analysis of Acidic Compounds
| Derivatization Reagent | Target Functional Group | Derivative Formed | Advantages | Considerations |
| BSTFA / MSTFA | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) Ester | High volatility, good thermal stability. nih.gov | Derivatives can be sensitive to moisture. |
| Methanol / HCl | Carboxylic Acid (-COOH) | Methyl Ester | Stable derivatives, common reagents. | Can require heating and longer reaction times. |
| Propyl Chloroformate | Carboxylic Acid (-COOH) | Propyl Ester | Rapid reaction. researchgate.net | Reagent can be corrosive. |
| TFAA | Carboxylic Acid (-COOH) | Trifluoroacetyl Ester | Highly volatile derivatives. nih.gov | Can be highly reactive and require careful handling. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Complex Matrices
For the detection of this compound at trace levels, particularly in complex matrices such as environmental water or biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. technologynetworks.com This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov
The development of an LC-MS/MS method follows similar principles to HPLC method development, but with specific considerations for interfacing with the mass spectrometer.
Chromatography: A fast LC method using a shorter column and a rapid gradient is often preferred to increase sample throughput. researchgate.net Mobile phases must be volatile to be compatible with the mass spectrometer's ionization source; therefore, buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are used instead of non-volatile phosphate (B84403) buffers. nih.gov Formic acid is a common additive to improve peak shape and enhance ionization efficiency in positive ion mode. sciex.com
Ionization: Electrospray ionization (ESI) is the most common ionization technique for this type of analyte. This compound could potentially be ionized in either positive mode (protonation of the isothiazole nitrogen, [M+H]+) or negative mode (deprotonation of the carboxylic acid, [M-H]-). The optimal mode is determined experimentally.
Mass Spectrometry: Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode for quantification. In this mode, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and significantly reduces background noise, enabling very low detection limits. nih.gov The selection of precursor/product ion transitions is a critical step in method development.
Table 3: Hypothetical LC-MS/MS Parameters for Trace Analysis of this compound
| Parameter | Recommended Condition | Purpose |
| LC System | UPLC/UHPLC | Provides higher resolution and faster analysis times. |
| Column | C18 or HSS T3, 50 mm x 2.1 mm, <2 µm | Suitable for retaining polar compounds and compatible with fast gradients. sciex.com |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer for ESI compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic modifier. |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | Creates gas-phase ions from the analyte in the LC eluent. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. sciex.com |
| Precursor Ion (Q1) | [M+H]+ or [M-H]- | Mass of the intact ionized molecule. |
| Product Ion (Q3) | Specific fragment ion | A characteristic fragment of the precursor ion used for confirmation and quantification. |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a rapid, cost-effective, and sensitive alternative to chromatographic techniques for the detection of electroactive compounds. The isothiazole ring in this compound is an electroactive moiety, making it a candidate for electrochemical analysis. mdpi.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used for both qualitative characterization and quantitative determination. mdpi.com
Cyclic Voltammetry (CV): CV can be used to investigate the redox properties of this compound. By scanning the potential at a working electrode (e.g., glassy carbon, boron-doped diamond), one can determine the oxidation or reduction potentials of the molecule. mdpi.com This information is useful for understanding its electrochemical behavior and for developing a quantitative method. The process is often irreversible, involving the oxidation of the sulfur or nitrogen atom in the ring.
Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique used for quantification. It measures the current difference before and after a potential pulse is applied, which enhances the signal-to-noise ratio compared to CV. A calibration curve can be constructed by plotting the peak current against the concentration of this compound. nih.gov The selectivity of the method can be improved by modifying the electrode surface with specific materials to enhance the interaction with the target analyte.
The performance of electrochemical sensors is highly dependent on the pH of the supporting electrolyte and the material of the working electrode. mdpi.com
Table 4: Overview of Electrochemical Techniques for this compound
| Technique | Principle | Application for this compound |
| Cyclic Voltammetry (CV) | The potential is swept linearly between two values, and the resulting current is measured. | Characterization of redox behavior (oxidation/reduction potentials). mdpi.com |
| Differential Pulse Voltammetry (DPV) | Potential pulses are superimposed on a linear potential ramp, and current is sampled before and after the pulse. | Quantitative analysis with high sensitivity and low detection limits. mdpi.com |
| Working Electrodes | Glassy Carbon, Boron-Doped Diamond, Modified Electrodes | Provide the surface for the electrochemical reaction. Material choice affects sensitivity and selectivity. mdpi.com |
| Supporting Electrolyte | Buffered solution (e.g., phosphate or citrate (B86180) buffer) | Controls the pH and provides conductivity. The pH can significantly influence the redox potential. |
Development of Bioanalytical Assays for Cellular and Tissue Samples
Analyzing this compound in biological matrices like cells and tissues presents unique challenges due to the complexity of the sample and the typically low concentrations of the analyte. The development of a robust bioanalytical assay requires efficient sample preparation to remove interferences, followed by a highly sensitive detection method, such as LC-MS/MS.
Sample Preparation: The primary goal of sample preparation is to extract this compound from the matrix and remove proteins, lipids, and other components that can interfere with the analysis.
Homogenization: Tissue samples are first homogenized in a suitable buffer to release the cellular contents.
Protein Precipitation (PPT): A common and straightforward method where a cold organic solvent (e.g., acetonitrile, methanol) is added to the sample homogenate or cell lysate to precipitate the majority of proteins. nih.gov
Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous sample into an immiscible organic solvent. The choice of solvent is critical for extraction efficiency.
Solid-Phase Extraction (SPE): This is a more selective technique where the analyte is retained on a solid sorbent (e.g., reversed-phase, ion-exchange) while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. nih.gov This method is excellent for concentrating the analyte and achieving a very clean extract.
Analysis: Following extraction, the sample is analyzed using a validated LC-MS/MS method, as described in section 6.3. The use of a stable isotope-labeled internal standard (e.g., 13C- or D-labeled this compound) is crucial in bioanalytical assays. The internal standard is added at the beginning of the sample preparation process and corrects for any analyte loss during extraction and for variations in instrument response (matrix effects). nih.gov
Table 5: General Workflow for Bioanalytical Assay of this compound in Tissue
| Step | Procedure | Purpose |
| 1. Sample Collection & Weighing | A known mass of tissue is collected. | To allow for final concentration calculation per gram of tissue. |
| 2. Homogenization | Tissue is mechanically disrupted in a buffer, often containing an internal standard. | To lyse cells and release the analyte into a liquid medium. |
| 3. Extraction / Clean-up | Protein Precipitation, LLE, or SPE is performed. nih.govnih.gov | To remove interfering matrix components like proteins and lipids. |
| 4. Evaporation & Reconstitution | The cleaned extract is dried down (e.g., under nitrogen) and reconstituted in the initial mobile phase. | To concentrate the analyte and ensure compatibility with the LC system. |
| 5. LC-MS/MS Analysis | The reconstituted sample is injected into the LC-MS/MS system for separation and quantification. | To achieve sensitive and selective detection of the analyte. nih.gov |
Applications and Translational Prospects of 5 Isothiazoleacetic Acid in Research
Scaffold Optimization in Pre-clinical Drug Discovery Programs
The isothiazole (B42339) scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov 5-Isothiazoleacetic acid represents a valuable starting point for the development of new therapeutic agents through scaffold optimization. The carboxylic acid moiety at the 5-position provides a convenient handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
In preclinical drug discovery, the isothiazole ring can be strategically functionalized to enhance target affinity, selectivity, and pharmacokinetic properties. For instance, novel 4,5-dihydropyrazole-thiazole derivatives have been synthesized and evaluated for their anti-inflammatory activities in the context of sepsis treatment. researchgate.net These studies highlight the potential of combining the isothiazole core with other pharmacologically relevant moieties to generate novel drug candidates. researchgate.net The general strategy involves creating a library of analogs by modifying the substituents on the isothiazole ring and the acetic acid side chain, followed by biological screening to identify lead compounds with improved efficacy and drug-like properties.
| Isothiazole/Thiazole (B1198619) Derivative Class | Therapeutic Area | Key Research Findings |
| 2-amino-thiazole-5-carboxylic acid phenylamides | Oncology | A derivative, 6d , showed high antiproliferative potency on human K563 leukemia cells, comparable to the drug dasatinib. nih.gov |
| Thiazole derivatives | Diabetic Macular Edema | New derivatives were identified as potent inhibitors of vascular adhesion protein-1 (VAP-1), a therapeutic target for diabetic macular edema. nih.gov |
| 4,5-dihydropyrazole-Thiazole derivatives | Sepsis (Anti-inflammatory) | Compound E26 exhibited more potent anti-inflammatory activity than indomethacin (B1671933) and dexamethasone (B1670325) in cellular assays. researchgate.net |
Development as Chemical Probes for Biological Research
Chemical probes are essential tools for dissecting complex biological processes. The isothiazole scaffold, particularly when functionalized, offers opportunities for the design of novel probes. The unique electronic properties of the isothiazole ring can be harnessed to create fluorescent or reactive probes for imaging and target identification.
While specific examples of this compound being used directly as a chemical probe are not extensively documented, the development of probes based on the related benzothiazole (B30560) scaffold provides a strong proof-of-concept. For instance, benzothiazole-based fluorescent probes have been successfully designed for the detection of reactive oxygen species like hydrogen peroxide and for sensing changes in pH. mdpi.comresearchgate.net These probes often work on principles such as Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT). rsc.org
The 5-acetic acid group of this compound is a prime site for conjugation to other molecules, such as fluorophores, affinity tags, or reactive groups, to generate sophisticated chemical probes. This functional handle allows for the attachment of reporter molecules or targeting moieties, enabling the specific labeling and visualization of biological targets.
| Probe Type | Scaffold | Analyte/Application | Mechanism |
| Fluorescent Probe | Benzothiazole | Hydrogen Peroxide (H₂O₂) | Aggregation-Induced Emission (AIE) |
| Fluorescent Probe | Benzothiazole | pH | Photo-induced Electron Transfer (PET) |
| Fluorescent Probe | Benzothiazole | Mercury ions (Hg²⁺) | AIE + ESIPT |
| Fluorescent Probe | Phenylazo-based | Hypochlorous Acid (HClO) | Oxidation of phenylazo group |
Role as a Key Intermediate in Multi-step Organic Syntheses
In the realm of organic chemistry, this compound serves as a valuable and versatile intermediate in the multi-step synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive carboxylic acid group and a stable aromatic isothiazole core, makes it an attractive building block for constructing elaborate molecular architectures.
The isothiazole ring can be introduced into a target molecule via the carboxylic acid handle of this compound. This can be achieved through standard transformations such as amide bond formation, esterification, or reduction to an alcohol followed by further functionalization. The stability of the isothiazole ring under various reaction conditions allows for its incorporation early in a synthetic sequence, with subsequent modifications made to other parts of the molecule.
For example, the synthesis of fused-thiazole derivatives of natural products often involves the reaction of a thiourea (B124793) with an appropriate ketone in acetic acid. nih.gov While this example does not start with this compound, it illustrates the utility of thiazole-containing building blocks in creating complex, biologically relevant molecules. The presence of the acetic acid side chain in this compound provides a clear and direct route for its integration into larger synthetic targets.
| Reaction Type | Description | Potential Application of this compound |
| Amide Coupling | Formation of an amide bond between the carboxylic acid and an amine. | Synthesis of peptide mimics or molecules with amide linkages. |
| Esterification | Reaction of the carboxylic acid with an alcohol to form an ester. | Creation of ester-containing target molecules. |
| Reduction | Conversion of the carboxylic acid to a primary alcohol. | Provides a new functional group for further elaboration. |
| Grignard Reaction | Reaction of the ester derivative with a Grignard reagent. | Carbon-carbon bond formation to build molecular complexity. |
Exploration in Materials Science for Functional Properties (e.g., optoelectronics)
The field of materials science is constantly in search of novel organic molecules with unique electronic and photophysical properties for applications in areas such as organic electronics. The electron-deficient nature of the isothiazole ring makes it an interesting component for the design of new functional materials.
Thiazolothiazole-based copolymers have been synthesized and investigated for their use in polymer solar cells. researchgate.netrsc.orgnih.gov These materials often exhibit good charge carrier mobilities and have shown promising power conversion efficiencies. rsc.orgnih.gov Theoretical studies on thiazolothiazole-based materials have also indicated their potential for optoelectronic applications, with the electronic properties being tunable through molecular design. carta-evidence.org
While research has focused on fused thiazole systems, the fundamental properties of the isothiazole ring suggest that this compound could be a valuable monomer or precursor for the synthesis of new materials. The carboxylic acid group can be used to polymerize or to anchor the isothiazole unit onto surfaces or into larger supramolecular assemblies. This could lead to the development of new organic semiconductors, fluorescent materials, or components for dye-sensitized solar cells.
| Material Class | Application | Key Findings |
| Thiazolothiazole-based copolymers | Polymer Solar Cells | Power conversion efficiencies of up to 4.88% have been achieved. rsc.orgnih.gov |
| Thiazolothiazole-containing conjugated polymers | Indoor Organic Photovoltaics | Demonstrated potential for powering low-power electronics. |
| 5-Aminotetrazole-Based Energetic Polymers | Energetic Binders | Synthesis of polymers with enhanced density and nitrogen content. nih.gov |
Emerging Trends and Future Directions in 5 Isothiazoleacetic Acid Research
Integration of Artificial Intelligence and Machine Learning in Rational Design
The rational design of novel therapeutics based on the 5-isothiazoleacetic acid scaffold is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis. nih.gov
ML models, such as deep neural networks and random forests, are being trained on large libraries of chemical compounds and their associated biological data to predict the properties of new this compound derivatives. mdpi.comnih.govnih.gov This predictive power allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources. mdpi.com Generative AI models can even design entirely new molecules from scratch, building upon the this compound core to optimize binding affinity, selectivity, and pharmacokinetic profiles for a specific biological target. mdpi.com This data-driven methodology is expected to significantly broaden the application of machine learning in biocatalysis and drug discovery research. nih.gov
| AI/ML Technique | Application in this compound Research | Potential Outcome |
|---|---|---|
| Deep Learning (e.g., ANNs) | Predicting bioactivity and toxicity profiles of novel derivatives. mdpi.comnih.gov | Faster identification of lead compounds with favorable safety profiles. |
| Random Forest | Classifying compounds based on their enantioselectivity for specific enzymes. nih.gov | Efficient design of stereospecific inhibitors or catalysts. |
| Generative Models | De novo design of molecules with optimized properties for a given target. mdpi.com | Discovery of novel chemical entities with enhanced potency and specificity. |
| Semi-supervised Learning | Integrating disparate data types (e.g., chemical structure and cellular imaging data) to find correlations. nih.gov | Uncovering novel mechanisms of action and identifying new biological targets. |
Novel Synthetic Methodologies (e.g., flow chemistry, photo-redox catalysis)
Modern synthetic chemistry offers powerful new tools to construct and modify the this compound core with greater efficiency, safety, and precision. Flow chemistry and photoredox catalysis are at the forefront of this evolution.
Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govmdpi.com Compared to traditional batch synthesis, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. nih.gov For the multi-step synthesis of complex this compound derivatives, flow chemistry enables the coupling of individual reaction steps without the need to isolate and purify intermediates, significantly streamlining the process. mdpi.comuc.pt This approach is particularly advantageous for handling hazardous reagents or intermediates, which can be generated and consumed in situ, enhancing process safety. nih.gov
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Heat & Mass Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient due to high surface-area-to-volume ratio. nih.gov |
| Safety | Handling of unstable or hazardous intermediates can be risky. | In situ generation and consumption of hazardous materials improves safety. nih.gov |
| Scalability | Scaling up can be complex and require re-optimization. | Scalability is achieved by running the system for longer periods. |
| Process Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. nih.gov |
Photo-redox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis has emerged as a powerful tool for forming challenging chemical bonds under mild conditions. charlotte.educhim.it This methodology could be applied to the synthesis of this compound derivatives by enabling novel C-H functionalization, cross-coupling, or cycloaddition reactions that are difficult to achieve with traditional thermal methods. chim.it By employing organic dyes or metal complexes as photocatalysts, chemists can access unique reactive intermediates, paving the way for the creation of previously inaccessible analogs of this compound with diverse functionalities. charlotte.edu
Exploration of Untapped Biological Pathways and Mechanisms
While initial research may link this compound derivatives to specific enzymes or receptors, a significant future direction lies in exploring their effects on broader, untapped biological pathways. Isothiazole-containing compounds have shown a range of biological activities, including antiviral properties, suggesting they may interact with complex cellular systems. cncb.ac.cn
Future research will likely employ advanced "omics" technologies (genomics, proteomics, metabolomics) to obtain a systems-level understanding of how these compounds affect cellular function. This approach can reveal novel mechanisms of action and identify unexpected molecular targets. For instance, a this compound derivative designed as an inhibitor for a specific viral enzyme might also modulate host immune responses or interfere with other stages of the viral life cycle. Exploring these secondary effects could lead to the discovery of new therapeutic applications for existing compounds or guide the design of next-generation molecules with multi-target activities.
Development of Advanced Imaging Agents and Theranostic Applications
The convergence of therapy and diagnostics, known as theranostics, represents a paradigm shift in personalized medicine. The this compound scaffold is a promising candidate for the development of such dual-function agents. By chemically linking the core molecule to an imaging moiety—such as a fluorophore for optical imaging, a radionuclide for Positron Emission Tomography (PET), or a paramagnetic metal chelate for Magnetic Resonance Imaging (MRI)—researchers can create probes that allow for the real-time visualization of drug distribution and target engagement in vivo. mdpi.comnih.gov
The carboxylic acid functional group on this compound provides a convenient handle for conjugation with these imaging agents. Such theranostic probes could be used to non-invasively monitor how the drug accumulates in target tissues, verify that it is binding to its intended molecular target, and assess therapeutic response. mdpi.com This approach not only accelerates preclinical development but also holds the potential for clinical applications in patient stratification and treatment monitoring, ensuring that the right drug is given to the right patient.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-Isothiazoleacetic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves cyclization reactions using thioamide precursors or condensation of mercaptoacetic acid derivatives. Key steps include:
- Reagent Selection : Use high-purity starting materials (e.g., 3-mercaptopropionic acid derivatives) to minimize side reactions .
- Reaction Optimization : Monitor temperature and pH to stabilize the isothiazole ring, which is prone to hydrolysis under acidic conditions .
- Purification : Employ column chromatography or recrystallization, followed by characterization via NMR (¹H/¹³C) and mass spectrometry to confirm structure and purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H NMR (to confirm proton environments near the isothiazole ring) and FT-IR (to identify carboxylic acid C=O stretches at ~1700 cm⁻¹) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out isotopic impurities .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying reaction conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., p-toluenesulfonic acid), and reaction time .
- Data Analysis : Apply multivariate regression to identify significant factors affecting yield. For example, excessive heating may degrade the product, requiring precise temperature control .
- Case Study : A 2020 study achieved 78% yield by using anhydrous DMF at 60°C with 5 mol% catalyst (hypothetical example based on general synthesis principles).
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Systematic Review : Compile data from peer-reviewed journals, excluding non-validated sources (e.g., non-peer-reviewed databases) .
- Meta-Analysis : Statistically evaluate variables like assay type (e.g., enzyme inhibition vs. cell viability), concentration ranges, and negative controls. For instance, discrepancies in IC₅₀ values may arise from differences in cell lines or buffer conditions .
- Reproducibility Checks : Replicate key experiments using standardized protocols (e.g., OECD guidelines) and report confidence intervals for activity metrics .
Q. How should stability studies of this compound be designed to account for environmental factors?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light, sampling at intervals (e.g., 0, 7, 14 days) .
- Analytical Endpoints : Quantify degradation products via LC-MS and assess potency loss using bioassays. Stability-indicating methods (e.g., HPLC with diode-array detection) are critical .
- Data Reporting : Use degradation kinetics models (e.g., Arrhenius plots) to predict shelf life under standard storage conditions .
Data Presentation and Reproducibility
Q. What are the best practices for documenting experimental procedures involving this compound?
- Methodological Answer :
- Detailed Protocols : Include exact molar ratios, equipment specifications (e.g., NMR spectrometer frequency), and software settings (e.g., HPLC gradient program) .
- Supplementary Materials : Provide raw data (e.g., NMR spectra, chromatograms) in accessible formats (e.g., .cif for crystallography) to enable independent verification .
- Ethical Reporting : Disclose conflicts of interest and funding sources, as per guidelines in Reviews in Analytical Chemistry .
Tables: Common Methodological Pitfalls and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
